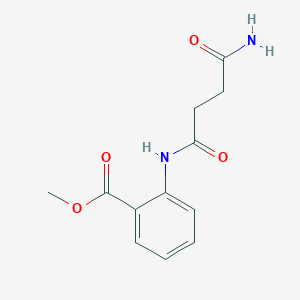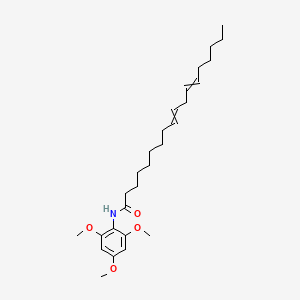
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, is a compound that belongs to the class of organogermanium compounds These compounds are characterized by the presence of germanium atoms bonded to organic groups Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, is particularly notable for its unique structure, which includes two germanium atoms bonded to four 2,6-diethylphenyl groups
Métodos De Preparación
The synthesis of Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, typically involves the reaction of hexamesitylcyclotrigermane with tellurium at elevated temperatures. Specifically, the reaction is carried out at 80°C, resulting in the formation of telluradigermiranes . This method highlights the importance of controlled reaction conditions and the use of specific reagents to achieve the desired product.
Análisis De Reacciones Químicas
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction involves the formation of telluradigermiranes when reacted with tellurium . Common reagents used in these reactions include tellurium and other organometallic compounds. The major products formed from these reactions are typically characterized by the presence of germanium-tellurium bonds, as confirmed by single-crystal X-ray diffraction studies .
Aplicaciones Científicas De Investigación
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure and reactivity make it a valuable compound for studying the properties of germanium-containing molecules.
Mecanismo De Acción
The mechanism of action of Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, involves its reactivity with various reagents to form new compounds. The molecular targets and pathways involved in these reactions are primarily related to the germanium atoms and their interactions with other elements, such as tellurium. The formation of germanium-tellurium bonds is a key aspect of its reactivity, as demonstrated in the synthesis of telluradigermiranes .
Comparación Con Compuestos Similares
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, can be compared to other similar compounds, such as tetrakis(di-tert-butylmethylsilyl)digermene. Both compounds feature germanium atoms bonded to organic groups, but they differ in their specific substituents and reactivity. Tetrakis(di-tert-butylmethylsilyl)digermene, for example, is synthesized by the reduction of 1,1-dichlorogermane with potassium graphite and exhibits unique electrochemical properties . The comparison highlights the diversity of organogermanium compounds and the importance of specific substituents in determining their properties and applications.
Propiedades
Número CAS |
115385-08-5 |
|---|---|
Fórmula molecular |
C41H54Ge2 |
Peso molecular |
692.1 g/mol |
InChI |
InChI=1S/C41H54Ge2/c1-9-30-21-17-22-31(10-2)38(30)42(39-32(11-3)23-18-24-33(39)12-4)29-43(40-34(13-5)25-19-26-35(40)14-6)41-36(15-7)27-20-28-37(41)16-8/h17-28H,9-16,29H2,1-8H3 |
Clave InChI |
RFVORDSPWRRYQU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)[Ge](C[Ge](C2=C(C=CC=C2CC)CC)C3=C(C=CC=C3CC)CC)C4=C(C=CC=C4CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



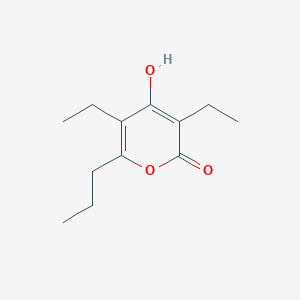
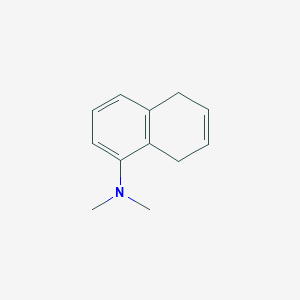
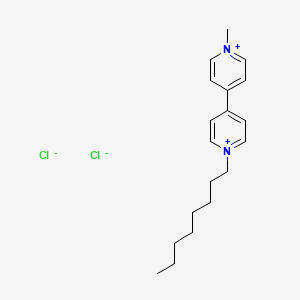
![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)


![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
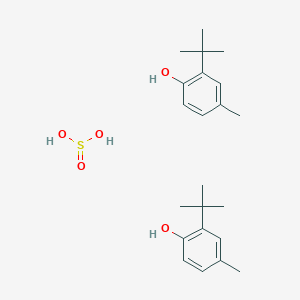
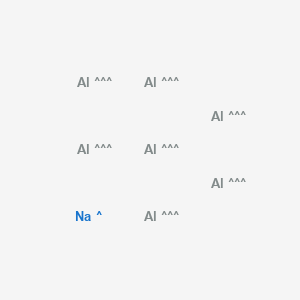
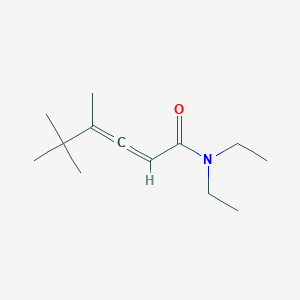
![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
